4-(Thiophen-2-ylmethoxy)-benzaldehyde
Overview
Description
4-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been found to exhibit a variety of biological effects . They are known to interact with multiple receptors, making them a potential class of biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:
Formation of Thiophen-2-ylmethanol: Thiophen-2-ylmethanol can be synthesized by the reduction of thiophen-2-carboxaldehyde using reducing agents such as sodium borohydride.
Etherification: The thiophen-2-ylmethanol is then reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(Thiophen-2-ylmethoxy)-benzoic acid.
Reduction: 4-(Thiophen-2-ylmethoxy)-benzyl alcohol.
Substitution: this compound derivatives with halogen or nitro groups.
Scientific Research Applications
4-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing both benzaldehyde and thiophene functionalities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-carboxaldehyde: Lacks the benzaldehyde moiety but shares the thiophene functionality.
4-Methoxybenzaldehyde: Contains the benzaldehyde moiety but lacks the thiophene functionality.
4-(Furan-2-ylmethoxy)-benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the combination of the benzaldehyde and thiophene functionalities, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-(thiophen-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILVQWRIRLHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302686 | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176543-46-7 | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176543-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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